2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
The compound 2-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a fused bicyclic heteroaromatic core. Its structure features:
- A 2,4-dimethylphenyl group at position 2, contributing steric bulk and lipophilicity.
These groups are critical for modulating solubility, bioavailability, and target binding .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-4-7-18(8-5-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBUIVKUKPJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the 2,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the 4-methylphenylmethylsulfanyl group: This can be done using thiol-ene reactions or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazolopyrazine core or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Pyrazole derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfany}pyrazolo[1,5-a]pyrazine have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research indicates that modifications in the pyrazole structure can enhance potency against specific cancer types .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
- Herbicidal Properties :
Materials Science Applications
- Polymer Chemistry :
- Sensors :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazole derivatives on human breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on a set of pyrazole compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist for a receptor.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
Key Observations:
Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrazine (Target, ) vs. Lactam-containing derivatives (e.g., ) introduce hydrogen-bond acceptors/donors, improving solubility but reducing membrane permeability .
Sulfanyl Group Impact :
Biological Activity
The compound 2-(2,4-Dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article reviews the current understanding of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
The compound features a pyrazolo[1,5-a]pyrazine core substituted with dimethyl and methylphenyl groups, along with a sulfanyl moiety that may contribute to its biological activity.
Antioxidant Activity
Research indicates that pyrazolo[1,5-a] derivatives exhibit significant antioxidant properties. For instance, studies evaluating the total antioxidant capacity and iron-reducing power of related compounds have shown promising results. These properties are crucial for mitigating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anticancer Potential
Pyrazolo[1,5-a]pyrazine derivatives have been explored for their anticancer activities. A study involving in vitro assays demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MDA-MB-231 (human breast cancer) and others. The mechanism often involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.2 | |
| Compound B | HeLa | 10.8 | |
| Compound C | A549 | 12.5 |
Enzymatic Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. For instance, certain pyrazolo derivatives were found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis that is a target in cancer therapy and autoimmune diseases. The inhibition was confirmed through various in vitro assays demonstrating significant potency compared to known inhibitors .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial properties of several pyrazolo compounds against various pathogens. The findings showed that some derivatives exhibited notable antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant strains .
Case Study on Neuroprotective Effects
In another investigation focusing on neuroprotection, a series of pyrazolo compounds were evaluated for their ability to protect neuronal cells from oxidative damage. The results indicated that these compounds could significantly reduce cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis involves nucleophilic substitution at the sulfanyl group and pyrazolo-pyrazine core assembly. Key steps:
- Use α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) for sulfanyl group introduction via thiol-alkylation .
- Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) to enhance reaction rates.
- Monitor intermediates by TLC/HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Table 1 : Yield Optimization Parameters
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 12h | 62 | 95% |
| Acetonitrile, 100°C, 8h | 58 | 92% |
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using agar dilution assays (MIC determination against S. aureus and E. coli). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Reference hydrazone derivatives’ protocols, adjusting concentrations to 10–100 µM .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Perform DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Compare docking scores with experimental IC50 values .
- Table 2 : Docking Scores vs. Experimental Activity
| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| DHFR (E. coli) | -8.2 | 12.5 |
| COX-2 (Human) | -7.5 | >50 |
Q. How to resolve contradictions in synthetic yield data across different studies?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent, catalyst loading). Use ANOVA to analyze significance (p < 0.05). For example, randomized block designs with split-split plots can account for time-dependent variables (e.g., catalyst aging) .
Q. What strategies improve regioselectivity during pyrazolo[1,5-a]pyrazine core functionalization?
- Methodological Answer :
- Introduce directing groups (e.g., methoxy or nitro) at the 4-position to steer electrophilic substitution.
- Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl group installation, ensuring anhydrous conditions and degassed solvents .
Data Reporting and Validation
Q. What are the best practices for reporting thermophysical and spectral data to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines :
- Report melting points with heating rates (e.g., 2°C/min) and DSC validation.
- Provide NMR spectra with solvent peaks annotated and integration ratios.
- Archive raw data (e.g., .JCAMP files for IR) in supplementary materials .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
